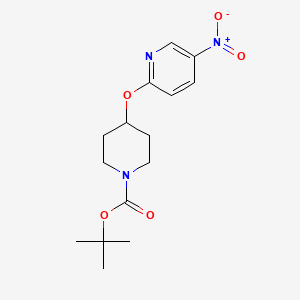

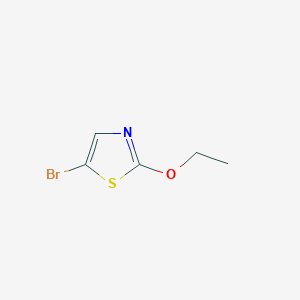

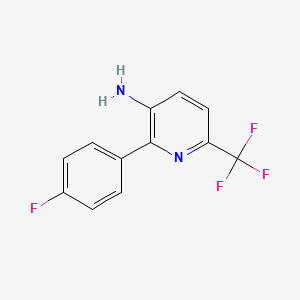

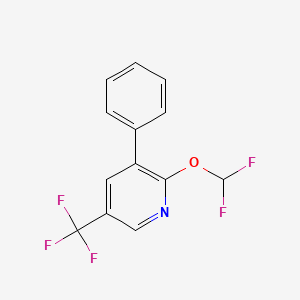

![molecular formula C16H11N3O2 B1391158 2-(imidazo[1,2-a]pyridin-3-ylméthyl)-1H-isoindole-1,3(2H)-dione CAS No. 1199215-92-3](/img/structure/B1391158.png)

2-(imidazo[1,2-a]pyridin-3-ylméthyl)-1H-isoindole-1,3(2H)-dione

Vue d'ensemble

Description

The compound “2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione” is a complex organic molecule that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are considered as privileged structures due to their occurrence in many natural products . They have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . These methods have been summarized in a review that covers the recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .Applications De Recherche Scientifique

Dérivés de l'imidazo[1,2-a]pyridine : Une classe polyvalente : Les dérivés de l'imidazo[1,2-a]pyridine sont une classe d'hétérocycles aromatiques qui ont montré un grand potentiel dans divers domaines de recherche. Bien que des informations spécifiques sur le « 2-(imidazo[1,2-a]pyridin-3-ylméthyl)-1H-isoindole-1,3(2H)-dione » soient limitées, nous pouvons explorer les applications plus larges des dérivés de l'imidazo[1,2-a]pyridine pour comprendre les utilisations potentielles de ce composé.

Dispositifs optoélectroniques

Ces dérivés sont connus pour leurs propriétés luminescentes, ce qui les rend appropriés pour une utilisation dans les dispositifs optoélectroniques .

Capteurs

Leur structure chimique unique permet une sensibilité à divers stimuli, ce qui est idéal pour la technologie des capteurs .

Médicaments anticancéreux

Certains dérivés de l'imidazo[1,2-a]pyridine ont été explorés pour leurs propriétés anticancéreuses .

Microscopie et imagerie confocale

La nature luminescente de ces composés les rend utiles en tant qu'émetteurs dans les applications de microscopie et d'imagerie confocale .

Produits pharmaceutiques

Des composés comme le zolpidem, qui contiennent une partie imidazo[1,2-a]pyridine, sont utilisés en médecine pour traiter des affections telles que l'insomnie de courte durée .

Produits agrochimiques

Ce composant structural est important dans un certain nombre de produits agrochimiques en raison de ses propriétés biologiques .

Agents thérapeutiques

Des recherches ont été menées sur l'imidazo[1,2-a]pyridine en tant qu'agent thérapeutique pour diverses maladies .

Méthodologies de synthèse

La synthèse des imidazo[1,5-a]pyridines a fait l'objet de recherches intenses en raison de son importance dans la création de produits pharmaceutiques et agrochimiques .

Mécanisme D'action

Target of Action

The primary targets of 2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors is believed to be responsible for its wide range of biological activities .

Mode of Action

The compound interacts with its targets, the GABA receptors, by binding to them and blocking their activity . This blocking action results in changes in neuronal excitability and neurotransmission, leading to the compound’s various effects .

Biochemical Pathways

The compound’s action on GABA receptors affects several biochemical pathways. These include pathways involved in neurotransmission, sleep regulation, and possibly others . The downstream effects of these pathway alterations can include changes in mood, sleep patterns, and other physiological processes .

Result of Action

The molecular and cellular effects of the compound’s action are varied and depend on the specific context in which it is used. For example, in the context of its use as a sleep aid, the compound’s action on GABA receptors can lead to sedative effects . In other contexts, its effects may be different.

Analyse Biochimique

Biochemical Properties

2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with γ-aminobutyric acid (GABA) receptors, similar to other imidazo[1,2-a]pyridine derivatives . These interactions are typically characterized by the binding of the compound to the receptor sites, which can modulate the activity of the receptors and influence neurotransmission.

Cellular Effects

The effects of 2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving GABA receptors . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, it can alter the expression of genes involved in neurotransmission and metabolic processes, leading to changes in cellular function.

Molecular Mechanism

At the molecular level, 2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione exerts its effects through specific binding interactions with biomolecules. The compound binds to GABA receptors, inhibiting or activating these receptors depending on the context . This binding can lead to changes in gene expression, particularly genes involved in neurotransmission and metabolic pathways. Additionally, the compound may inhibit or activate enzymes that play a role in these pathways, further influencing cellular function.

Dosage Effects in Animal Models

The effects of 2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione vary with different dosages in animal models. At lower doses, the compound has been observed to modulate neurotransmission without significant adverse effects . At higher doses, toxic effects have been reported, including disruptions in metabolic processes and cellular function. These findings highlight the importance of dosage in the therapeutic application of this compound.

Metabolic Pathways

2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound can influence metabolic flux and metabolite levels, particularly in pathways related to neurotransmission and energy metabolism. These interactions can lead to changes in the overall metabolic state of cells, affecting their function and viability.

Transport and Distribution

The transport and distribution of 2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function. The compound’s distribution can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localizations can enhance or inhibit its interactions with biomolecules, affecting its overall biochemical and cellular effects.

Propriétés

IUPAC Name |

2-(imidazo[1,2-a]pyridin-3-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-15-12-5-1-2-6-13(12)16(21)19(15)10-11-9-17-14-7-3-4-8-18(11)14/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBYANGUENEZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C4N3C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301175914 | |

| Record name | 2-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301175914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199215-92-3 | |

| Record name | 2-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301175914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.